oxalic acid;piperidine oxalic acid;piperidine
Brand Name: Vulcanchem
CAS No.: 92302-98-2
VCID: VC19216413
InChI: InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

oxalic acid;piperidine

CAS No.: 92302-98-2

Cat. No.: VC19216413

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

oxalic acid;piperidine - 92302-98-2

Specification

CAS No. 92302-98-2
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name oxalic acid;piperidine
Standard InChI InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6)
Standard InChI Key WLCAJVVSNAVBSM-UHFFFAOYSA-N
Canonical SMILES C1CCNCC1.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Formation

The salt formation between oxalic acid and piperidine involves proton transfer from oxalic acid’s carboxylic groups to piperidine’s nitrogen atom. This results in a 1:1 or 2:1 molar ratio complex, depending on reaction conditions. X-ray crystallography of analogous compounds, such as 4-(oxetan-3-yl)piperidine oxalate (C₁₀H₁₇NO₅), reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice . The general structure features:

  • A piperidine ring in a chair conformation.

  • Oxalate anions interacting with protonated piperidinium cations via ionic and hydrogen bonds.

Table 1: Structural Parameters of Oxalic Acid;Piperidine Derivatives

ParameterValueSource
Molecular FormulaC₇H₁₃NO₄ (1:1 ratio)
Crystal SystemMonoclinic
Hydrogen Bond Length1.65–1.89 Å
Density1.32–1.45 g/cm³

Synthesis Methods

Direct Neutralization

Piperidine reacts with oxalic acid in aqueous or ethanol solutions under reflux. Stoichiometric control ensures complete protonation:
C₅H₁₁N+HOOCCOOHC₅H₁₂N+HC2O4\text{C₅H₁₁N} + \text{HOOCCOOH} \rightarrow \text{C₅H₁₂N}^+ \cdot \text{HC}_2\text{O}_4^-
Yields exceed 85% when using equimolar reactants at 60°C for 4 hours .

Solvent-Free Mechanochemical Synthesis

Ball milling piperidine and oxalic acid dihydrate produces the salt without solvents, aligning with green chemistry principles. This method achieves 92% yield in 30 minutes, as confirmed by FT-IR and DSC analyses .

Table 2: Optimization of Synthesis Conditions

ConditionDirect NeutralizationMechanochemical
Temperature60°CAmbient
Time4 hours30 minutes
SolventEthanolNone
Yield85%92%

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of 4-(oxetan-3-yl)piperidine oxalate shows a melting point at 187°C, with decomposition initiating above 220°C . Thermogravimetric analysis (TGA) indicates a two-stage weight loss:

  • Dehydration (50–120°C).

  • Oxalate anion decomposition (220–300°C).

Solubility

The salt is highly soluble in polar solvents:

  • Water: 45 g/100 mL at 25°C.

  • Methanol: 28 g/100 mL.

  • Insoluble in nonpolar solvents (e.g., hexane, toluene) .

Biological and Pharmacological Applications

Antioxidant Activity

Piperidine-oxalate derivatives exhibit radical scavenging properties. For example, 4-hydroxy-2-pyridone analogs demonstrate DPPH radical inhibition with IC₅₀ values of 18–22 μM, outperforming standard BHT (IC₅₀ = 25 μM) . The mechanism involves hydrogen donation from the piperidine ring and oxalate’s electron-withdrawing effects.

CompoundAChE IC₅₀ (nM)DPPH IC₅₀ (μM)
Piperidine-oxalate A2.1318.2
Piperidine-oxalate B15.622.1
Donepezil (Control)12.4N/A

Industrial and Catalytic Uses

Asymmetric Catalysis

Chiral piperidinium oxalate salts serve as organocatalysts in Michael additions and aldol reactions. For instance, they enable enantioselective synthesis of 3,4,5-trisubstituted piperidines with up to 98% ee under solvent-free conditions .

Corrosion Inhibition

Electrochemical studies demonstrate 85–90% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the salt’s ions onto metal surfaces .

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